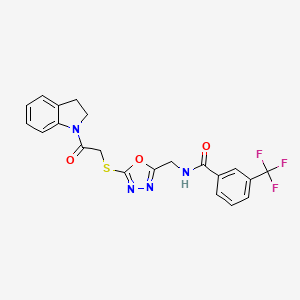

![molecular formula C19H17NO5 B2980092 2-{[(7-甲氧基-2-氧代-2H-色满-4-基)甲基]氨基}苯甲酸甲酯 CAS No. 859142-27-1](/img/structure/B2980092.png)

2-{[(7-甲氧基-2-氧代-2H-色满-4-基)甲基]氨基}苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

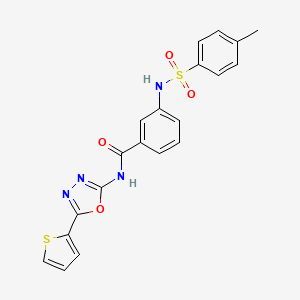

Methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a compound that was prepared by condensation between 4-hydroxycoumarin and methyl 2-aminobenzoate . It crystallizes in the orthorhombic space group Pca21 at 300 K . The molecule consists of the 2H-chromen-2-one part connected by an amine moiety (–NH–) to the methyl benzoate ring .

Synthesis Analysis

The compound was synthesized by condensation between 4-hydroxycoumarin and methyl 2-aminobenzoate . This synthesis method is part of a broader class of reactions used to create coumarin systems, which are valuable kinds of oxygen-containing heterocycles widely found in nature .Molecular Structure Analysis

The molecule of the compound consists of the 2H-chromen-2-one part connected by an amine moiety (–NH–) to the methyl benzoate ring . The supramolecular array is formed by hydrogen bonds between the aromatic ring and the O atoms of the lactone and ester portions .Chemical Reactions Analysis

The compound was synthesized through a condensation reaction between 4-hydroxycoumarin and methyl 2-aminobenzoate . This is a type of reaction commonly used in the synthesis of coumarin systems .Physical And Chemical Properties Analysis

The compound has a melting point of 268–270°C . Further physical and chemical properties such as solubility, density, and boiling point are not specified in the available literature.科学研究应用

化学反应和环化

2-{(2-{甲基[2-(甲氧羰基)苯基]氨基}-2-氧代乙基)磺酰基氨基}苯甲酸甲酯因其在化学反应中的行为而受到研究,特别是环化过程。在碱存在下,该化合物完全环化形成 4-羟基-1-甲基-2-氧代-1,2-二氢喹啉-3-磺酸的 2-取代苯胺,与碱强度无关 (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

光聚合应用

对氮氧化物介导的光聚合 (NMP2) 的研究涉及一种与 2-{[(7-甲氧基-2-氧代-2H-色满-4-基)甲基]氨基}苯甲酸甲酯结构相似的化合物。该化合物是一种新型的烷氧胺,其发色团基团与氨氧基官能团相连,在紫外线照射下光物理或光化学性质发生显着变化,从而产生相应的烷基和氮氧化物自由基 (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

共晶结构分析

一项关于 2-(2-氧代-2H-色满-7-氧基)乙酸甲酯和 2-(2-氨基苯基)苯并噻唑(一种结构相关的化合物)在甲醇溶液中形成的共晶结构的研究表明分子之间没有氢键,表明共晶结构稳定。这项研究提供了对涉及 2-{[(7-甲氧基-2-氧代-2H-色满-4-基)甲基]氨基}苯甲酸甲酯相关化合物的共晶结构的相互作用和稳定性的见解 (Kadhum, Al-Amiery, Aday, Al-Majedy Ali A. Al-Temimi, Al-Bayati, & Mohamad, 2012).

属性

IUPAC Name |

methyl 2-[(7-methoxy-2-oxochromen-4-yl)methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-23-13-7-8-14-12(9-18(21)25-17(14)10-13)11-20-16-6-4-3-5-15(16)19(22)24-2/h3-10,20H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWENLMUFTKMYIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CNC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2980009.png)

![4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2980011.png)

![5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2980014.png)

![Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2980016.png)

![[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2980018.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isobutyramide](/img/structure/B2980021.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980025.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2980026.png)